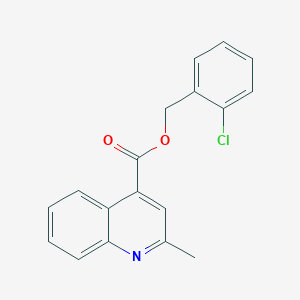![molecular formula C14H14N2OS B5705218 N-[3-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5705218.png)
N-[3-(methylthio)phenyl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(methylthio)phenyl]-N'-phenylurea, commonly known as Prometryn, is a herbicide that is widely used in agriculture. It belongs to the group of triazines and is known for its effectiveness in controlling weeds.
Wirkmechanismus
Prometryn acts as a photosynthesis inhibitor by blocking the electron transport chain in plants. It binds to the D1 protein of photosystem II, which disrupts the transfer of electrons from water to NADP+. This results in the production of reactive oxygen species, which damage the photosynthetic machinery and ultimately lead to the death of the plant.
Biochemical and Physiological Effects
Prometryn has been shown to have both acute and chronic effects on non-target organisms. In plants, it causes chlorosis, necrosis, and stunted growth. In animals, it can cause liver and kidney damage, reproductive toxicity, and developmental abnormalities. Prometryn has also been shown to have an impact on soil microbial communities, leading to changes in nutrient cycling and soil structure.
Vorteile Und Einschränkungen Für Laborexperimente
Prometryn is a useful tool for studying the effects of herbicides on plants and the environment. It is relatively easy to apply and has a well-characterized mode of action. However, its use in lab experiments is limited by its toxicity to non-target organisms. Careful consideration must be given to the dosage and application method to minimize the impact on non-target organisms.
Zukünftige Richtungen
There are several areas of research that could be explored in the future. One area is the development of more environmentally friendly herbicides that are less toxic to non-target organisms. Another area is the investigation of the long-term effects of herbicides on soil properties and microbial communities. Finally, the impact of herbicides on ecosystem services such as pollination and pest control should be further studied to better understand the broader implications of their use.
Conclusion
Prometryn is a widely used herbicide that has been extensively studied in scientific research. Its mode of action as a photosynthesis inhibitor has been well characterized, and its effects on plants, animals, and soil microbial communities are well documented. While it is a useful tool for studying the effects of herbicides, its toxicity to non-target organisms limits its use in lab experiments. Further research is needed to develop more environmentally friendly herbicides and to better understand the broader implications of their use.
Synthesemethoden
Prometryn is synthesized by reacting 3-methylthioaniline with cyanic acid and phenylisocyanate. The reaction takes place in the presence of a catalyst such as potassium hydroxide. The resulting product is then purified and crystallized to obtain pure Prometryn.
Wissenschaftliche Forschungsanwendungen
Prometryn is extensively used in scientific research to study its effects on plants and the environment. It is used to investigate the impact of herbicides on crop growth, soil properties, and microbial communities. Prometryn is also used to study the effects of herbicides on non-target organisms such as insects, birds, and mammals.
Eigenschaften
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-18-13-9-5-8-12(10-13)16-14(17)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKAWEGBSNFGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Methylsulfanyl)phenyl]-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5705140.png)
![1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5705147.png)


![2-ethyl-3-(4-fluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5705183.png)



![N-[1,1-dimethyl-2-(1-piperazinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5705215.png)




![2-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5705252.png)